molecular formula C49H30N6Na6O23S6 B1141301 NF 279 CAS No. 202983-32-2

NF 279

货号 B1141301
CAS 编号: 202983-32-2
分子量: 1401.1
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NF 279 is a synthetic peptide-based drug that has been developed for use in laboratory experiments to study the mechanisms of action of various proteins and other molecules. It is a highly selective inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5) and has been shown to be effective in vitro and in vivo. NF 279 has been used in a variety of research applications, including cellular biology, biochemistry, and physiology.

科学研究应用

Environmental Science

NF 279 has been used in the field of Environmental Science .

Application

A commercial nanofiltration (NF) membrane was modified using poly (sodium 4-styrenesulfonate) (PSS) to improve the nitrate rejection from groundwater .

Method of Application

Fourier transform infrared spectroscopy, thermogravimetric analysis, zeta potential, and water contact angle analyses were performed, showing that PSS was successfully coated onto the membrane with the surface negative charge density being enhanced .

Results

The results of nitrate removal tests showed that the best PSS concentration was 1.5 mg/L, with the nitrate rejection rate of 88.8% and the permeate flux of 27.0 L/m^2 h .

Water Treatment

NF 279 has been used in the field of Water Treatment .

Application

Nanofiltration (NF) using loose membranes has a high application potential for advanced treatment of drinking water by selectively removing contaminants from the water .

Method of Application

Nanofiltration membranes are a cutting-edge type of membrane technology that can be classified into two categories: organic (polymeric) and inorganic .

Results

The selection of membranes with appropriate selectivity based on applications of interest are vital to achieving the highest separation efficiency .

Pharmaceuticals

NF 279 has been used in the field of Pharmaceuticals .

Application

NF 279 is a potent selective and reversible P2X1 receptor antagonist, with an IC50 of 19 nM .

Method of Application

NF 279 displays good selectivity over P2X2, P2X3 (IC 50 =1.62 μM), P2X4 (IC 50 >300 μM) .

Results

NF 279 is a dual HIV-1 coreceptor inhibitor that interferes with the functional engagement of CCR5 and CXCR4 by Env .

Neuropharmacology

NF 279 has been used in the field of Neuropharmacology .

Application

NF 279 is a suramin analog that acts as a highly selective, competitive, and reversible ATP-antagonist of P2X receptor .

Method of Application

It effectively discriminates between P2Y and P2X receptors with no effect on α1A adrenoceptors, adenosine A1 and A2B receptors, histamine H1, muscarinic M3 and neuronal nicotinic acetylcholine receptors .

Results

It displays a selectivity profile of P2X1 >P2X2 >P2X3 >P2X4 (IC 50 = 19 nM, 770 nM, 1.62 μM and >300 μM, respectively) in Xenopus oocytes pre-incubated with ATP .

Protein Inhibitors

NF 279 has been used in the field of Protein Inhibitors .

Application

NF 279 is a highly selective, competitive, and reversible ATP-antagonist of P2X receptor .

Method of Application

It is used for research purposes only and is not intended for diagnostic or therapeutic use .

Results

In rat and human tissues, it exhibits a potency profile of rat P2X1 > human P2X1 > > rat P2X2 > rat P2X3 human P2X7 > > human P2X4 .

属性

IUPAC Name

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMCMLNRWDKUDB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H30N6Na6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5311315

Citations

For This Compound
209
Citations
JS Ryu, K Im - The Korean Journal of Parasitology, 1992 - koreascience.kr
… fowlei antigens were as follows; McAb Nf 279 of 28 kDa and 25 kDa, McAb Nf 137 of 29 kDa, McAb Nf 154 in a single band of approximately 43 kDa (Fig. 3). The other McAbs (Nf 1, Nf 2, …
Number of citations: 13 koreascience.kr
RT Amison, S Arnold, BG O'shaughnessy… - Pulmonary …, 2017 - Elsevier
… In contrast, neither administration of the specific P2Y 12 antagonist (the adenosine triphosphate analogue, AR-C66096) or a P2X 1 channel antagonist (the suramin analogue, NF-279) …
Number of citations: 52 www.sciencedirect.com
EW Inscho, AK Cook - 2000 - Am Heart Assoc
… period, 20μM NF-279 was administered via the superfusate. In the presence of NF-279, AA … NF-279 abolished the sustained AA response to the P2X 1 agonist, α, β-methylene ATP (…
Number of citations: 4 www.ahajournals.org
R Benkó, S Undi, M Wolf… - Basic & clinical …, 2005 - Wiley Online Library
… The contractile effect of α,β-meATP (3 μM) was moderately inhibited by 10 μM and strongly suppressed by 30 μM of NF 279, an antagonist predominantly affecting P2X 1 purinoceptors, …
Number of citations: 26 onlinelibrary.wiley.com
JG De Man, BY De Winter, TC Seerden… - British journal of …, 2003 - Wiley Online Library
… This fits well with our current findings that NF 279 inhibits the … Our finding that NF 279, which also blocks recombinant rat … desensitisation, Evans blue and NF 279. However, it has to be …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com
L Tan, J Yu, C Wang, H Wang, X Liu… - Advanced Functional …, 2022 - Wiley Online Library
The development of a high‐performance electrocatalyst for oxygen evolution reaction (OER) is imperative but challenging. Here, a partial sulfidation route to construct Ni 2 Fe‐LDH/FeNi …
Number of citations: 82 onlinelibrary.wiley.com
L Speirs, A Donnelly, J Lynch… - American Journal …, 2006 - journals.physiology.org
… NF-279 (1 μM; 14). An incubation time of 10 min was used for phentolamine and 45 min for both suramin and NF-279. … In the absence of previous data on the efficacy of NF-279 in the rat …
Number of citations: 24 journals.physiology.org
L Bartho - academia.edu
… The contractile effect of a,b-meATP (3 mM) was moderately inhibited by 10 mM and strongly suppressed by 30 mM of NF 279, an antagonist predominantly affecting P2X1 purinoceptors…
Number of citations: 0 www.academia.edu
ST Yao, AJ Lawrence - British journal of pharmacology, 2005 - Wiley Online Library
… in the presence of the selective P2X 1 receptor antagonist NF-279. Microinjection of ATP (1.0 nmol) 10 min subsequent to the application of NF-279 (0.75 nmol) was also found to cause …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
R Farre, M Aulí, B Lecea, E Martínez, P Clave - Journal of Pharmacology and …, 2006 - ASPET
… ), PACAP 28 was purchased from Peptides Institute (Osaka, Japan), and the competitive antagonist for P2Y 1 receptors MRS 2179, the antagonist for the P2X 1,2,3 receptors NF 279, …
Number of citations: 70 jpet.aspetjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。